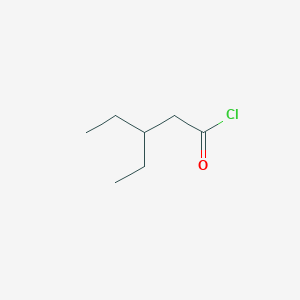

Pentanoyl chloride, 3-ethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pentanoyl chloride, 3-ethyl-: is an organic compound with the molecular formula C7H13ClO . It is a derivative of pentanoic acid and is classified as an acyl chloride. This compound is a colorless liquid that is used in various chemical reactions, particularly in the synthesis of other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentanoyl chloride, 3-ethyl- can be synthesized through the chlorination of 3-ethylpentanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is carried out under reflux conditions, where the 3-ethylpentanoic acid is treated with the chlorinating agent, resulting in the formation of pentanoyl chloride, 3-ethyl- and the release of sulfur dioxide (SO2) or carbon monoxide (CO) and carbon dioxide (CO2) as by-products .

Industrial Production Methods: In an industrial setting, the production of pentanoyl chloride, 3-ethyl- follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 3-ethylpentanoic acid and the chlorinating agent in a reactor, followed by the separation and purification of the desired product through distillation .

Chemical Reactions Analysis

Types of Reactions: Pentanoyl chloride, 3-ethyl- undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form 3-ethylpentanoic acid and hydrochloric acid (HCl).

Alcoholysis: Reacts with alcohols to form esters and HCl.

Aminolysis: Reacts with amines to form amides and HCl.

Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst to form ketones.

Common Reagents and Conditions:

Hydrolysis: Water, typically under mild conditions.

Alcoholysis: Alcohols such as methanol or ethanol, often under reflux.

Aminolysis: Amines such as ammonia or primary amines, under mild to moderate conditions.

Friedel-Crafts Acylation: Aromatic compounds like benzene, in the presence of aluminum chloride (AlCl3) as a catalyst.

Major Products Formed:

Hydrolysis: 3-ethylpentanoic acid.

Alcoholysis: Esters such as 3-ethylpentanoate.

Aminolysis: Amides such as 3-ethylpentanamide.

Friedel-Crafts Acylation: Ketones such as 3-ethylpentanophenone.

Scientific Research Applications

Chemistry: Pentanoyl chloride, 3-ethyl- is used as an intermediate in organic synthesis. It is employed in the preparation of various esters, amides, and ketones, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological research, pentanoyl chloride, 3-ethyl- is used to modify biomolecules, such as proteins and peptides, by acylation. This modification can alter the biological activity and stability of these molecules, making it useful in drug development and biochemical studies .

Industry: In the industrial sector, pentanoyl chloride, 3-ethyl- is used in the production of specialty chemicals, including fragrances, flavors, and polymers. Its reactivity makes it a valuable building block in the synthesis of complex molecules .

Mechanism of Action

The mechanism of action of pentanoyl chloride, 3-ethyl- involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, such as water, alcohols, and amines, through the addition-elimination mechanism. The carbonyl carbon of the acyl chloride is electrophilic, making it susceptible to nucleophilic attack. The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates the chloride ion (Cl-) to form the final product .

Comparison with Similar Compounds

Pentanoyl chloride: The parent compound without the ethyl group.

Butanoyl chloride: A shorter-chain acyl chloride.

Hexanoyl chloride: A longer-chain acyl chloride.

Uniqueness: Pentanoyl chloride, 3-ethyl- is unique due to the presence of the ethyl group at the 3-position. This structural feature can influence the reactivity and selectivity of the compound in chemical reactions. The ethyl group can provide steric hindrance, affecting the approach of nucleophiles and the overall reaction rate. Additionally, the presence of the ethyl group can impact the physical properties, such as boiling point and solubility, compared to other acyl chlorides .

Properties

CAS No. |

50599-74-1 |

|---|---|

Molecular Formula |

C7H13ClO |

Molecular Weight |

148.63 g/mol |

IUPAC Name |

3-ethylpentanoyl chloride |

InChI |

InChI=1S/C7H13ClO/c1-3-6(4-2)5-7(8)9/h6H,3-5H2,1-2H3 |

InChI Key |

ZAGGRKWDTCOZRM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CC(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)

![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)

![5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid](/img/structure/B13989937.png)

![4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B13989972.png)